ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable entity in various scientific and industrial applications .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in carbon–carbon bond forming reactions, such as the sm cross-coupling reaction .
Result of Action
The compound’s potential involvement in sm cross-coupling reactions suggests it could play a role in the formation of new carbon–carbon bonds .
Action Environment
The success of sm cross-coupling reactions, in which similar compounds may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
The synthesis of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a hydrazine derivative with an α,β-unsaturated ester in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 4-chloro-1H-pyrazole-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate: Lacks the chloro group, leading to variations in reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity. The uniqueness of this compound lies in the combination of the chloro and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c1-2-15-6(14)4-3(8)5(13-12-4)7(9,10)11/h2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAXJKKEFLFPKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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